Cas no 2137844-45-0 (Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate)

Ethyl 2-({8,8-dioxo-8λ⁶-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate is a specialized organic compound featuring a bicyclic sulfonamide core with an ester-functionalized acetamide side chain. Its unique structure, combining a rigid thiabicyclo[3.2.1]octane scaffold with a reactive ethyl acetate moiety, makes it a valuable intermediate in medicinal chemistry and synthetic applications. The sulfone group enhances stability and influences electronic properties, while the carbamoylacetate functionality offers versatility for further derivatization. This compound is particularly useful in the development of pharmacologically active molecules, where its constrained ring system can improve target binding or modulate physicochemical properties. Its synthetic utility lies in its ability to serve as a precursor for amide coupling or ester hydrolysis reactions.
Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate structure
2137844-45-0 structure
Product Name:Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate
CAS No:2137844-45-0
MF:C12H19NO5S
MW:289.347962617874
CID:5907133
PubChem ID:165458220
Update Time:2025-05-30

Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-741730
    • ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate
    • 2137844-45-0
    • Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate
    • Inchi: 1S/C12H19NO5S/c1-2-18-12(15)7-11(14)13-8-5-9-3-4-10(6-8)19(9,16)17/h8-10H,2-7H2,1H3,(H,13,14)
    • InChI Key: VVYLELOVOQDANY-UHFFFAOYSA-N
    • SMILES: S1(C2CC(CC1CC2)NC(CC(=O)OCC)=O)(=O)=O

Computed Properties

  • Exact Mass: 289.09839388g/mol
  • Monoisotopic Mass: 289.09839388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 97.9Ų

Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-741730-1.0g
ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate
2137844-45-0
1g
$0.0 2023-06-06
Enamine
EN300-741730-0.05g
ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate
2137844-45-0 95%
0.05g
$827.0 2024-05-24

Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate Related Literature

Additional information on Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate

Ethyl 2-({8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate: A Comprehensive Overview

Ethyl 2-({8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate, with the CAS number 2137844-45-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which includes a thiabicyclo[3.2.1]octane framework and an ethyl ester group, making it a versatile molecule with potential applications in drug design and material science.

The chemical structure of Ethyl 2-({8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate is characterized by a bicyclic system with sulfur as a bridgehead atom (thiabicyclo[3.2.1]octane). This bicyclic structure is further modified by the presence of a dioxo group at the 8-position and a carbamoyl acetate moiety attached to the 3-position of the bicyclic system. The combination of these structural features imparts unique electronic and steric properties to the molecule, which are critical for its functional applications.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. Researchers have explored its role in constructing heterocyclic frameworks that are analogous to natural product scaffolds, such as alkaloids and terpenoids. For instance, a study published in Nature Communications demonstrated that Ethyl 2-({8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate can serve as an efficient precursor for generating complex bicyclic systems with high stereochemical control.

In addition to its role in organic synthesis, this compound has shown promise in pharmacological applications. Preclinical studies have indicated that Ethyl 2-{...}acetate exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research models.

The synthesis of Ethyl 2-{...}acetate involves a multi-step process that typically begins with the preparation of the thiabicyclo[3.2.1]octane core using sulfur-based cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and scalable routes to this compound, reducing production costs and enhancing its accessibility for research purposes.

From an environmental standpoint, studies on the degradation pathways of Ethyl 2-{...}acetate have revealed that it undergoes rapid hydrolysis under physiological conditions, which minimizes its persistence in aquatic ecosystems. This property aligns with current green chemistry principles aimed at reducing environmental impact.

In conclusion, Ethyl 2-{...}acetate (CAS No: 2137844-45-0) stands out as a valuable molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an ideal candidate for exploring novel synthetic strategies and drug discovery opportunities.

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